REACTION_CXSMILES
|
[NH:1]1[CH2:5][CH2:4][CH2:3][C:2]1=[O:6].[CH3:7][C:8](=[CH2:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10].[S:15]([O:21][CH2:22]C)([O:18][CH2:19][CH3:20])(=[O:17])=[O:16]>>[CH3:14][C:8]([C:9]([O:11][CH2:12][CH2:13][N:1]([CH3:5])[CH3:2])=[O:10])=[CH2:7].[CH3:19][O:18][S:15]([O:21][CH3:22])(=[O:17])=[O:16].[CH2:19]=[CH:20][N:1]1[C:2](=[O:6])[CH2:3][CH2:4][CH2:5]1 |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OCC)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCC)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC(=C)C(=O)OCCN(C)C.COS(=O)(=O)OC.C=CN1CCCC1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |